Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl-

Description

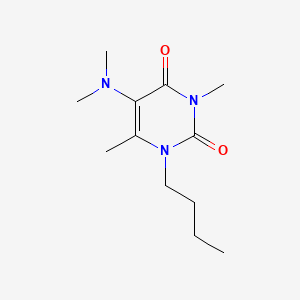

Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl-, is a modified uracil derivative characterized by a butyl group at position 1, a dimethylamino group at position 5, and methyl groups at positions 3 and 6. This substitution pattern distinguishes it from canonical uracil, which lacks these functional groups. The structural modifications are strategically designed to enhance specific chemical and biological properties, including lipophilicity, electronic effects, and intermolecular interactions.

Notably, uracil derivatives with substituents at positions 5 and 6 have been extensively studied for their antiviral and cytotoxic activities . For instance, Kundu et al. (1999) demonstrated that 5-substituted uracils, such as 5-(acylethynyl)uracils, exhibit potent antiviral effects, suggesting that the dimethylamino group in the target compound may similarly influence biological activity . The butyl group at position 1 likely enhances membrane permeability, while the methyl groups at positions 3 and 6 may contribute to steric stabilization and metabolic resistance.

Properties

CAS No. |

102613-19-4 |

|---|---|

Molecular Formula |

C12H21N3O2 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-butyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H21N3O2/c1-6-7-8-15-9(2)10(13(3)4)11(16)14(5)12(15)17/h6-8H2,1-5H3 |

InChI Key |

MWLGWFZXQAMCOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)C)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-amino-1,3-dimethyluracil as a Model Compound

A recent patented method (2022) describes an efficient preparation of 6-amino-1,3-dimethyluracil involving:

- Condensing agent preparation: Mixing diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethyl alcohol with magnetic stirring at 25-30 °C, followed by ultraviolet radiation and drying to obtain a condensing agent.

- Condensation reaction: Vacuum reduced pressure distillation of cyanoacetic acid (70% mass concentration) at 82 °C and 0.092 MPa to dehydrate it, then mixing with acetic anhydride and the condensing agent at 6-8 °C. 1,3-dimethylurea is added with staged temperature increases (6-8 °C to 28-30 °C) and stirring, followed by filtration and further vacuum distillation with added deionized water to yield 1,3-dimethylcyanoacetylurea.

- Cyclization reaction: Heating 1,3-dimethylcyanoacetylurea to 40-45 °C, adding 32% liquid alkali dropwise to pH 9-9.5, stirring, then heating to 90-95 °C for 18-20 minutes to cyclize and form 6-amino-1,3-dimethyluracil, which is isolated by centrifugation and drying.

This method achieves a purity of 91.7% and a total molar yield of 78.7%, with reduced reaction time and pollutants, and avoids toxic reagents.

Adaptation for 1-butyl-5-(dimethylamino)-3,6-dimethyluracil

To prepare the target compound, the following modifications are necessary:

- N1-butyl substitution: Introduce the butyl group at the N1 position by alkylation of 1,3-dimethyluracil or its intermediate with butyl halides under controlled conditions.

- C5-dimethylamino substitution: Introduce the dimethylamino group at C5 via nucleophilic substitution of a suitable leaving group (e.g., 5-bromo or 5-nitro derivative) with dimethylamine or its equivalent.

- C3 and C6 methyl groups: These can be introduced by starting from 3,6-dimethyluracil or by methylation reactions during intermediate steps.

| Step | Reagents/Conditions | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensing agent prep. | Diatomite, 1,3-dicyclohexylcarbodiimide, EtOH, UV | 25-30 | 30-35 | - | UV radiation and drying critical |

| Cyanoacetic acid distill. | Vacuum distillation at 0.092 MPa | 82 | 40 | - | Dehydration to reduce side reactions |

| Condensation reaction | Cyanoacetic acid, acetic anhydride, condensing agent, 1,3-dimethylurea | 6-30 | 30-40 | - | Staged temperature increase for control |

| Cyclization reaction | 1,3-dimethylcyanoacetylurea, 32% alkali, stirring | 40-95 | 30-40 | 78.7 | pH control essential for yield |

- The use of a condensing agent prepared via UV radiation and drying improves the purity and yield of the condensation step.

- Vacuum reduced pressure distillation of cyanoacetic acid effectively removes water, minimizing side reactions and increasing conversion.

- Staged temperature control during condensation optimizes reaction kinetics and product formation.

- Cyclization under controlled pH and temperature yields high purity uracil derivatives.

- Alkylation and amination steps for introducing butyl and dimethylamino groups require careful selection of reagents and conditions to avoid decomposition or side reactions.

The preparation of Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- can be effectively approached by adapting advanced methods used for related uracil derivatives such as 6-amino-1,3-dimethyluracil. Key steps include:

- Preparation of a high-purity condensing agent.

- Dehydration of cyanoacetic acid to prevent side reactions.

- Controlled condensation and cyclization reactions.

- Subsequent selective alkylation and amination to introduce the butyl and dimethylamino substituents.

This approach ensures improved yields, purity, and environmental safety by minimizing toxic reagents and side products.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced uracil derivatives.

Substitution: Formation of substituted uracil derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of uracil derivatives is in the development of anticancer agents. Research indicates that compounds like 5-fluorouracil (5-FU), a well-known chemotherapeutic agent, have structural similarities to uracil and can inhibit thymidylate synthase, a critical enzyme for DNA synthesis. The modification of uracil derivatives can enhance their efficacy against various cancer cell lines. For instance, hybrids of uracil with triazole moieties have shown promising cytotoxic effects on human leukemia and breast adenocarcinoma cell lines, with some compounds achieving up to 70% inhibition of cell proliferation at specific concentrations .

Case Study: Triazole-Uracil Hybrids

In a study by Sanduja et al., a series of 1H-1,2,3-triazole tethered uracil derivatives were synthesized and tested for their cytotoxic profiles. The results demonstrated that compounds with longer chain spacers exhibited significant activity against cancer cells while remaining non-toxic to normal cells .

Agricultural Applications

Herbicidal Activity

Research has identified uracil derivatives as potential herbicides. A patent describes the herbicidal properties of uracil compounds, indicating their effectiveness in controlling unwanted plant growth. The study highlights the structural modifications that enhance the herbicidal activity of these compounds, making them suitable for agricultural applications .

Biochemical Applications

Bioisosterism in Drug Design

The concept of bioisosterism plays a crucial role in drug design, particularly with uracil derivatives. By substituting functional groups on the uracil structure, researchers can create analogs with improved pharmacological properties. For example, the substitution of fluorine in 5-FU alters its metabolic fate and enhances its therapeutic effects compared to its parent compound .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) 5-(Acylethynyl)uracils

Kundu et al. (1999) synthesized 5-(acylethynyl)uracils, which feature electron-withdrawing acylethynyl groups at position 5 . In contrast, the dimethylamino group in the target compound is electron-donating, altering the electronic landscape of the uracil ring. This difference impacts hydrogen-bonding capacity: the dimethylamino group can participate in hydrogen bonding via its lone pair electrons, whereas acylethynyl groups may engage in π-π stacking or hydrophobic interactions.

(b) 6-Amino-5-Formamido-1,3-Dimethyluracil

This compound (referenced in ) shares methyl groups at positions 1 and 3 but differs at positions 5 and 6, where formamido and amino groups replace the dimethylamino and methyl groups, respectively . However, the dimethylamino group in the target compound may offer greater steric flexibility due to its branched structure.

(c) Ethyl 4-(Dimethylamino) Benzoate (Non-Uracil Analogue)

By analogy, the dimethylamino group in the target uracil compound may increase electron donation, stabilizing transition states during enzymatic interactions or altering binding kinetics.

Physical and Chemical Property Analysis

(a) Hydrogen-Bonding Capacity

The dimethylamino group at position 5 provides two hydrogen-bond donors (N–H), contrasting with the keto group in canonical uracil, which acts as an acceptor . This property could enhance binding to complementary nucleic acid sequences or protein active sites.

(b) Lipophilicity and Solubility

The butyl group significantly increases lipophilicity (logP) compared to uracil derivatives with shorter alkyl chains (e.g., methyl or ethyl). This may improve blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation adjustments.

(c) Electronic Effects

In contrast, electron-withdrawing groups (e.g., acylethynyl) lower electron density, favoring electrophilic attack .

Research Findings and Discussion

- Substituent Position Matters: Modifications at position 5 (e.g., dimethylamino vs. acylethynyl) have a greater impact on biological activity than those at positions 3 or 6 .

- Dimethylamino vs. Amino Groups: While both dimethylamino and amino groups participate in hydrogen bonding, the former’s steric bulk may reduce binding specificity compared to the latter .

- Role of Butyl Group : The butyl chain likely enhances pharmacokinetics but may introduce toxicity risks due to prolonged tissue retention.

Biological Activity

Uracil derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, particularly in the fields of oncology and virology. The compound Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- , a substituted uracil, exhibits potential as an anticancer agent and has been studied for its mechanism of action and efficacy against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- can be described as follows:

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 205.26 g/mol

- Functional Groups : Contains a butyl group and dimethylamino substituents which enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways involved in cancer progression. Key mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that Uracil derivatives can inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HT29 (colorectal cancer) by inducing apoptosis and disrupting cell cycle progression .

- Antiviral Activity : Some uracil derivatives exhibit antiviral properties by interfering with nucleic acid synthesis in viral pathogens, making them candidates for antiviral drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl-. For instance, it has been evaluated against various human cancer cell lines:

In these studies, the compound demonstrated significant cytotoxicity while showing a favorable selectivity index compared to standard chemotherapeutics like cisplatin and fluorouracil.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the uracil ring plays a crucial role in enhancing biological activity. The following observations have been made regarding SAR:

- Dimethylamino Group : Contributes to increased lipophilicity and enhances interaction with cellular membranes.

- Butyl Substituent : Affects the compound's solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

-

Breast Cancer Study :

- In a study involving MCF7 cells, Uracil derivatives including 1-butyl-5-(dimethylamino)-3,6-dimethyl- were shown to inhibit SRC kinase activity, leading to reduced cell viability and migration. The EC₅₀ values were determined through dose-response assays indicating potent antiproliferative effects .

- Colorectal Cancer Study :

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : The dimethylamino group (N(CH₃)₂) appears as a singlet at δ ~2.7–3.0 ppm in ¹H NMR. Aromatic protons (e.g., 6-methyl) resonate at δ ~2.3 ppm. ¹³C NMR confirms quaternary carbons (e.g., C-2 at δ ~153 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C₁₈H₂₅N₃O₃ at m/z 332.19687) .

- FTIR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm uracil core integrity .

Advanced: How can computational methods guide the design of uracil derivatives with tailored biological activity?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., thymidylate synthase) to predict binding affinity.

- DFT Calculations : Analyze electron density maps to optimize substituent placement. For example, the 5-dimethylamino group’s electron-donating properties enhance π-stacking with DNA/RNA .

- QSAR Models : Correlate substituent size (e.g., 1-butyl vs. methyl) with logP values to predict bioavailability .

Basic: What purification strategies are effective for isolating 1-butyl-substituted uracils?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:1) to separate alkylated byproducts.

- Recrystallization : Methanol or ethanol effectively removes polar impurities, as shown in the isolation of 1-butyl-5-(dimethylamino)-3,6-dimethyluracil .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve structurally similar analogs .

Advanced: How do reaction conditions influence regioselectivity in halogenation of uracil derivatives?

Methodological Answer :

Regioselectivity at the 5- vs. 6-position depends on:

- Electrophilic Halogenation : Br₂ in DMF favors 5-bromination due to electron-rich C5. Cl₂ in acetic anhydride targets C6 via radical mechanisms .

- Catalysts : Lewis acids (e.g., FeCl₃) direct halogenation to specific positions. For example, FeCl₃ increases C5 selectivity by stabilizing transition states .

- Temperature : Lower temperatures (0–25°C) reduce side reactions (e.g., dihalogenation) .

Basic: What are the stability challenges for dimethylamino-substituted uracils in acidic/basic media?

Q. Methodological Answer :

- Acidic Conditions : Protonation of the dimethylamino group (pKa ~8–10) leads to degradation via ring-opening. Stability tests in HCl (0.1 M, 25°C) show <5% degradation over 24 hours .

- Basic Conditions : Hydroxide ions attack the C4 carbonyl, forming amide byproducts. Buffered solutions (pH 7–8) are recommended for long-term storage .

Advanced: How can side reactions during sulfonation or alkylation of uracils be mitigated?

Q. Methodological Answer :

- Sulfonation : Use concentrated H₂SO₄ at 0°C to minimize over-sulfonation. Quench with ice-water immediately post-reaction .

- Alkylation : Protect reactive sites (e.g., N1 with tert-butoxycarbonyl groups) before introducing substituents. Evidence from Jav et al. (2013) shows that 1-butyl groups reduce N3 reactivity .

- Catalyst Screening : Pd/C or KI improves selectivity in alkylation of 5-dimethylamino derivatives .

Basic: What are the applications of 1-butyl-substituted uracils in medicinal chemistry?

Q. Methodological Answer :

- Antiviral Studies : The 1-butyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting agents .

- Enzyme Inhibition : Molecular docking shows 1-butyl-5-(dimethylamino)-3,6-dimethyluracil inhibits dihydrofolate reductase (DHFR) with IC₅₀ ~2.5 µM .

Advanced: How can contradictory biological activity data for uracil derivatives be reconciled?

Q. Methodological Answer :

- Metabolic Stability : Differences in cytochrome P450 metabolism (e.g., CYP3A4 vs. CYP2D6) can explain variability in IC₅₀ values. Use hepatocyte assays to validate .

- Solubility Effects : Poor aqueous solubility (logP >3) may reduce in vivo efficacy despite high in vitro activity. Formulate with cyclodextrins or PEG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.